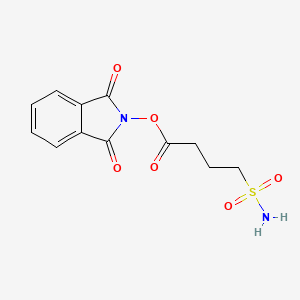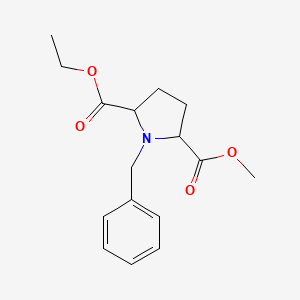
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with ethyl, methyl, and benzyl groups, as well as two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the reaction of diethyl 2,5-dibromohexanedioate with benzylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Nicardipine: A calcium channel blocker used in the treatment of hypertension.
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A structurally similar compound with different substituents.
Uniqueness: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-O-ethyl 5-O-methyl 1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-21-16(19)14-10-9-13(15(18)20-2)17(14)11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
InChI Key |
DBDISVORNYXQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


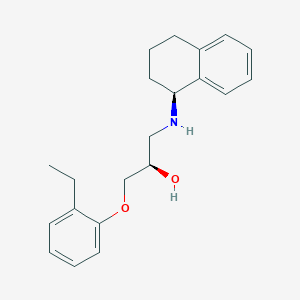
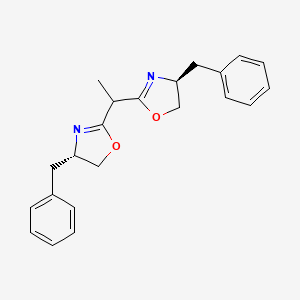
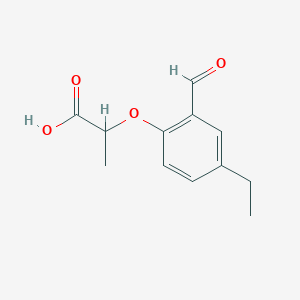
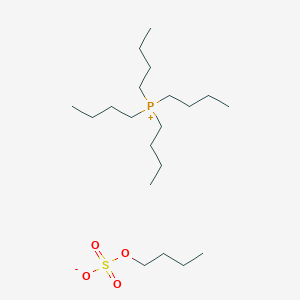
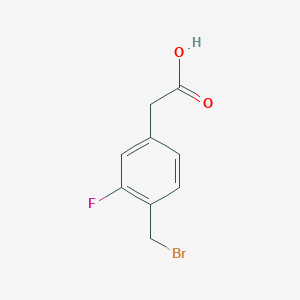

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
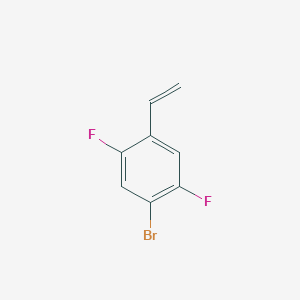
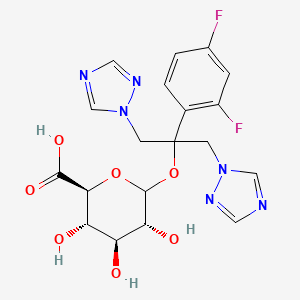
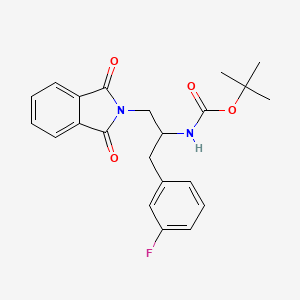
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
